2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide
Description
This compound features a 1H-imidazole core substituted with a benzylthio group at position 2 and a hydroxymethyl group at position 3. The acetamide side chain is functionalized with a 2-methoxyethyl group, enhancing its hydrophilicity compared to more lipophilic analogues.
Properties
IUPAC Name |
2-[2-benzylsulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-22-8-7-17-15(21)10-19-14(11-20)9-18-16(19)23-12-13-5-3-2-4-6-13/h2-6,9,20H,7-8,10-12H2,1H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCCBYMPLZMWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=CN=C1SCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylthiolation: : The initial step involves the introduction of a benzylthio group into the imidazole ring. This is typically achieved through the reaction of 2-mercaptoimidazole with benzyl bromide in the presence of a base, such as sodium hydroxide, under reflux conditions.
Hydroxymethylation: : The next step involves the hydroxymethylation of the imidazole ring. Formaldehyde is commonly used as the hydroxymethylating agent, often in the presence of a catalyst like para-toluenesulfonic acid.
Acetamidation: : The final step includes the acetamidation of the hydroxymethylated compound. This is typically done by reacting the intermediate with N-(2-methoxyethyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
For industrial production, the process may involve optimization of the above reaction conditions to enhance yield and efficiency. This can include:
Scaling up reaction vessels: to handle larger volumes.
Optimizing reaction times and temperatures: to ensure complete reactions.
Employing continuous flow reactors: for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the hydroxymethyl group, converting it to an aldehyde or carboxylic acid. Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: : Reduction reactions can be employed to modify the functional groups, such as reducing the benzylthio group to a thiol. Typical reducing agents include lithium aluminium hydride and sodium borohydride.
Substitution: : The imidazole ring allows for various substitution reactions, including nucleophilic substitutions, where a nucleophile replaces the benzylthio group. Common reagents include alkyl halides and nitrating agents.
Common Reagents and Conditions
Oxidizing agents: : Chromium trioxide, potassium permanganate.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Substituting agents: : Alkyl halides, nitrating agents.
Major Products
Oxidation products: : Aldehydes, carboxylic acids.
Reduction products: : Thiols.
Substitution products: : Various substituted imidazole derivatives.
Scientific Research Applications
2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide has broad applications, including:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: : Explored for its therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: : Utilized in material science for the creation of novel polymers and resins.
Mechanism of Action
The compound's mechanism of action typically involves its interaction with various biological molecules and pathways:
Molecular Targets: : It may target enzymes and receptors due to its functional groups.
Pathways: : Can influence signal transduction pathways, possibly altering cell function and metabolism.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared below with structurally similar benzimidazole/imidazole-acetamide derivatives, focusing on substituent effects, physicochemical properties, and reported bioactivity.
Table 1: Comparative Analysis of Key Analogues
Key Findings from Comparative Analysis
Structural Modifications and Bioactivity
- Benzylthio vs. Nitro Groups : The benzylthio group in the target compound may enhance redox stability compared to nitroimidazole derivatives like EF5, which rely on nitro group reduction under hypoxia .
- Hydrophilicity : The 2-methoxyethyl acetamide chain likely improves aqueous solubility over analogues with halogenated aryl groups (e.g., 9c’s bromophenyl or W1’s dinitrophenyl) .
- Synthetic Accessibility : Compounds like 5h (88% yield) demonstrate that benzylthio-thiadiazole derivatives can be synthesized efficiently, suggesting feasible scalability for the target compound .
Physicochemical Properties
- Melting Points : The hydroxymethyl group in the target compound may lower its melting point compared to rigid analogues like 5h (133–135°C) or nitro-substituted derivatives .
- Solubility : The methoxyethyl group is expected to reduce logP values, enhancing pharmacokinetic profiles relative to lipophilic derivatives (e.g., EF5) .
Biological Activity
2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. Its complex structure includes an imidazole ring, a benzylthio group, and an acetamide moiety, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 277.34 g/mol. The structure includes key functional groups that are significant for its biological interactions.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 277.34 g/mol |
| CAS Number | 921503-25-5 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes involved in critical biochemical pathways.
- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : The benzylthio group enhances lipophilicity, improving membrane permeability and allowing the compound to exert antimicrobial effects.
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activity. The presence of the benzylthio group in this compound enhances its effectiveness against various pathogens. In vitro studies have shown promising results against bacterial and fungal strains.
Anticancer Potential
Imidazole derivatives have been explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of several imidazole derivatives, including this compound. It demonstrated effective inhibition against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent . -
Anticancer Mechanism Investigation :
Research conducted at a university lab focused on the anticancer mechanisms of imidazole derivatives. Results indicated that this compound could inhibit cell proliferation in various cancer cell lines by triggering apoptosis via mitochondrial pathways . -
Pharmacokinetic Studies :
A pharmacokinetic analysis showed that the compound has favorable absorption characteristics due to its lipophilic nature, suggesting good bioavailability when administered .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
